Methyl 5-[(benzylsulfonyl)amino]-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 5-[(benzylsulfonyl)amino]-1-benzothiophene-2-carboxylate is an organic compound with a complex structure that includes a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(benzylsulfonyl)amino]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the sulfonylation of an amino-benzothiophene derivative followed by esterification. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to handle the reactions and purifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(benzylsulfonyl)amino]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogenating agents like bromine (Br₂) or nucleophiles like sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Methyl 5-[(benzylsulfonyl)amino]-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-[(benzylsulfonyl)amino]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate
- Methyl 5-[(methylsulfonyl)amino]-1-benzothiophene-2-carboxylate
Uniqueness
Methyl 5-[(benzylsulfonyl)amino]-1-benzothiophene-2-carboxylate is unique due to the presence of the benzylsulfonyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the sulfonyl group.
Properties
IUPAC Name |
methyl 5-(benzylsulfonylamino)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S2/c1-22-17(19)16-10-13-9-14(7-8-15(13)23-16)18-24(20,21)11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIWOKRYUYSTRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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